2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
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Overview
Description
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound known for its efficiency as a diazo transfer reagent. It is used primarily in the preparation of azides from primary amines. This compound is an alternative to tosyl azide, offering an easier-to-separate water-soluble by-product .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate can be synthesized through the reaction of 2-chloro-1,3-dimethylimidazolidin-1-ium chloride with sodium azide . The reaction typically occurs under mild conditions and results in the formation of the desired azido compound along with sodium chloride as a by-product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems may enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate primarily undergoes substitution reactions, particularly diazo transfer reactions. It is used to convert primary amines into azides .
Common Reagents and Conditions
Reagents: Sodium azide, primary amines
Conditions: Mild temperatures, typically in an organic solvent such as acetonitrile or dichloromethane
Major Products
The major product of the reaction involving this compound is the corresponding azide derivative of the primary amine used in the reaction .
Scientific Research Applications
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the electrophilic nature of the azido compound, which reacts with the nucleophilic amine to form the corresponding azide. The hexafluorophosphate anion acts as a counterion, stabilizing the positively charged imidazolidin-1-ium species .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate: Used in similar diazo transfer reactions but involves a different halogen substituent.
Tosyl azide: Another diazo transfer reagent, but with a different leaving group and by-product profile.
Uniqueness
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its efficient diazo transfer capabilities and the ease of separation of its water-soluble by-products. This makes it a preferred choice in many synthetic applications where clean reaction profiles are essential .
Properties
IUPAC Name |
2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELUERWTJNXKQY-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F6N5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742704 |
Source
|
Record name | 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266134-54-6 |
Source
|
Record name | 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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